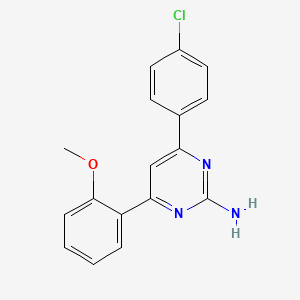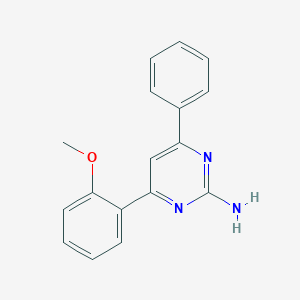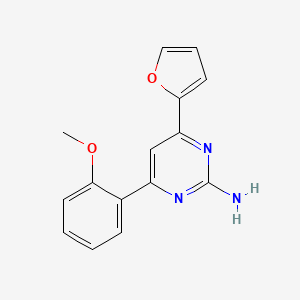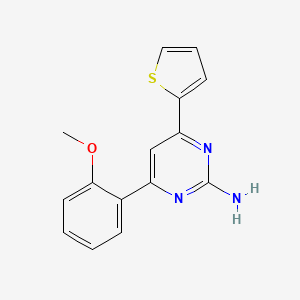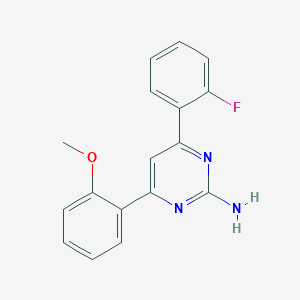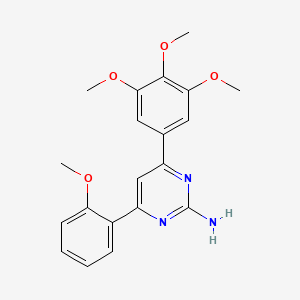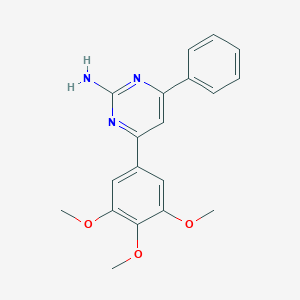
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of similar compounds involves the design and synthesis of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . The coupling of compound 2 with (3,4,5-trimethoxyphenyl) boronic acid in the presence of Cu(OAc)2 and pyridine-N-oxide proceeded smoothly to afford a common intermediate .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis
The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Aplicaciones Científicas De Investigación
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in drug design. This compound can be used to study the effects of drugs on biological systems, such as enzymes, receptors, and transporters. It can also be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their metabolism and distribution. Additionally, this compound can be used to study the effects of drugs on the central nervous system, as well as their potential for abuse and addiction.
Mecanismo De Acción
Target of Action
The compound 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a derivative of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group, a critical component of this compound, plays a crucial role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of tubulin polymerization, which is a key process in cell division . Furthermore, the TMP group has been found to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation .
Biochemical Pathways
The TMP group affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, which is essential for cell division . By inhibiting Hsp90, it disrupts the proper folding of proteins, leading to the degradation of misfolded proteins . By inhibiting TrxR, it disrupts the redox balance within the cell, leading to oxidative stress .
Pharmacokinetics
Compounds containing the tmp group are known to exhibit diverse bioactivity effects, suggesting that they may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is the inhibition of cell division due to the disruption of tubulin polymerization . This leads to cell death, particularly in rapidly dividing cells such as cancer cells . Additionally, the compound triggers caspase activation by a possible oxidative mechanism .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is an advantageous compound for laboratory experiments due to its high solubility in both water and organic solvents. Additionally, it has been shown to be stable in a variety of conditions, making it suitable for a wide range of experiments. However, it is important to note that this compound is a synthetic compound, and therefore its effects may not be the same as those of naturally occurring compounds.
Direcciones Futuras
There are a number of potential future directions for research involving 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. These include further investigation into its mechanism of action, its potential for drug design, and its effects on various biological systems. Additionally, further research could be done to explore its potential applications in the treatment of diseases and disorders, such as depression, anxiety, and epilepsy. Finally, research could also be done to explore its potential as an anti-cancer agent, as well as its potential for use as a psychostimulant.
Métodos De Síntesis
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized through a multi-step process. The first step involves the reaction of 4-chloropyrimidine with 3,4,5-trimethoxybenzaldehyde, which yields 4-phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aldehyde. This intermediate can then be oxidized with chromium trioxide to form this compound.
Propiedades
IUPAC Name |
4-phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-19(20)22-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEZPUFIHORAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

